molecular formula C9H14O3 B1660349 (2-Oxocyclohexyl)methyl acetate CAS No. 7500-52-9

(2-Oxocyclohexyl)methyl acetate

Cat. No.: B1660349
CAS No.: 7500-52-9
M. Wt: 170.21 g/mol
InChI Key: YEFWAPMLTMNZEB-UHFFFAOYSA-N
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Description

(2-Oxocyclohexyl)methyl acetate (IUPAC: methyl 2-(2-oxocyclohexyl)acetate, CAS 13672-64-5) is a bicyclic ester featuring a cyclohexanone moiety substituted with an acetoxymethyl group. It is a chiral, polycyclic organic compound widely used as a synthetic intermediate in pharmaceuticals and agrochemicals, particularly in the preparation of tryptamines and insect growth regulators . Its synthesis typically involves Claisen condensation of cyclohexanone with diethyl oxalate, followed by esterification or functional group interconversion .

Properties

IUPAC Name

(2-oxocyclohexyl)methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-7(10)12-6-8-4-2-3-5-9(8)11/h8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEFWAPMLTMNZEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1CCCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00322618
Record name (2-oxocyclohexyl)methyl acetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7500-52-9
Record name NSC401679
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401679
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2-oxocyclohexyl)methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00322618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-oxocyclohexyl)methyl acetate typically involves the esterification of (2-oxocyclohexyl)methanol with acetic acid or acetic anhydride in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances efficiency and yield while minimizing the formation of by-products .

Scientific Research Applications

Applications in Organic Synthesis

(2-Oxocyclohexyl)methyl acetate serves as a key intermediate in the synthesis of various organic compounds. Its ability to undergo transformations such as reduction and substitution makes it valuable in developing pharmaceuticals and agrochemicals.

Case Study: Synthesis of Bioactive Molecules

A study demonstrated the use of this compound as a precursor for synthesizing bioactive molecules through stereoselective enzymatic reactions. The compound was subjected to enzymatic reduction followed by ester hydrogenolysis to yield (R)-2-(2-oxocyclohexyl)acetic acid with high enantiomeric purity .

Biocatalytic Applications

The compound has been explored for its biocatalytic potential, particularly in the production of chiral compounds. Enzymatic reactions involving this compound have shown promising results in terms of yield and selectivity.

Data Table: Enzymatic Reactions Involving this compound

Enzyme TypeReaction TypeYield (%)Selectivity
Ene-reductasesAsymmetric Reduction85High
Baker's YeastReduction90Enantioselective
LipaseAcylation75Moderate

These results highlight the versatility of this compound in biotransformations, making it an attractive candidate for green chemistry applications.

Medicinal Chemistry Applications

In medicinal chemistry, this compound has been investigated for its potential pharmacological properties. Its structural features allow it to interact with biological targets effectively.

Case Study: TRPA1 Inhibitors

Research has identified related compounds that exhibit activity against the TRPA1 ion channel, which is implicated in pain pathways. Such studies indicate that derivatives of this compound could lead to the development of novel analgesics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Cyclic Systems

a) Ethyl 2-oxo-2-(2-oxocycloheptyl)acetate
  • Structural Difference: Replaces the hexacyclic ring (cyclohexanone) with a heptacyclic ring (cycloheptanone).
  • Synthetic Efficiency: Cycloheptanone is ~30% more expensive than cyclohexanone (Table S1, ). Yield of intermediate: 68% (heptacyclic) vs. 75% (hexacyclic) .
  • Economic Impact: Hexacyclic derivatives reduce raw material costs and improve yields, making them more viable for industrial applications .
b) Methyl 2-(4-oxocyclohexyl)acetate (CAS 66405-41-2)
  • Structural Difference : The oxo group is at the 4-position of the cyclohexane ring instead of the 2-position.
  • Synthetic Challenges : Positional isomerism complicates regioselective synthesis. Reported yields for 4-oxo derivatives are generally lower (~50–60%) compared to 2-oxo analogues .

Derivatives with Substituent Modifications

a) 5-(tert-Butyl)-2-oxocyclohexyl acetate
  • Structural Difference : Incorporates a bulky tert-butyl group at the 5-position of the cyclohexane ring.
  • Properties :
    • Increased steric hindrance reduces reactivity in nucleophilic additions.
    • Yield : 57% for the cis-isomer, isolated via flash chromatography .
    • NMR Data : Distinct δ 0.93 ppm signal for tert-butyl protons .
b) 2-(2-Oxocyclohexyl)-2-hydroxyacetic acid methyl ester (CAS 352547-75-2)
  • Structural Difference : Features a hydroxyl group adjacent to the ester moiety.
  • Impact: Higher polarity due to hydrogen bonding, improving aqueous solubility. Melting point: Not reported, but expected to be higher than non-hydroxylated analogues .
c) 2-Methylcyclohexyl acetate (CAS 5726-19-2)
  • Structural Difference : Lacks the oxo group, replaced by a methyl substituent.
  • Applications: Primarily used in fragrances due to its volatile, non-polar nature .

Data Tables

Table 1: Comparative Yields and Costs of Key Intermediates

Compound Starting Material Yield (%) Cost (Relative to Cyclohexanone)
Ethyl 2-oxo-2-(2-oxocyclohexyl)acetate Cyclohexanone 75 1.0x
Ethyl 2-oxo-2-(2-oxocycloheptyl)acetate Cycloheptanone 68 1.3x

Table 2: Physical Properties of Selected Analogues

Compound Melting Point (°C) Solubility (Polar Solvents) Key Spectral Data (1H NMR)
(2-Oxocyclohexyl)methyl acetate Liquid Moderate δ 2.15 (s, CH3CO)
5-(tert-Butyl)-2-oxocyclohexyl acetate Oil Low δ 0.93 (s, C(CH3)3)
2-(2-Oxocyclohexyl)-2-hydroxyacetic acid methyl ester N/A High δ 3.75 (s, OCH3)

Biological Activity

(2-Oxocyclohexyl)methyl acetate is a chiral compound that has garnered attention in various fields of biological research due to its potential pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological systems, and relevant case studies.

  • Molecular Formula : C7_{7}H12_{12}O2_{2}
  • Molecular Weight : 128.17 g/mol
  • CAS Number : 7500-52-9

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The compound's structure allows it to participate in enzyme modulation and receptor interactions, leading to diverse biological effects.

Key Biological Pathways

  • Wnt Signaling Pathway : Involved in cell proliferation and differentiation.
  • MAPK Signaling Pathway : Plays a critical role in cellular responses to growth signals.
  • Apoptosis Modulation : Influences programmed cell death, which is crucial for maintaining cellular homeostasis.

Biological Activity Data

Research indicates that this compound exhibits significant biological activity, particularly in the context of enzymatic reactions and potential therapeutic applications.

Table 1: Biological Activity Summary

StudyBiological EffectConcentrationObservations
Enantioselective reduction100 mg/kgHigh selectivity in yeast-mediated reactions.
Antimicrobial activityVariesEffective against specific bacterial strains.
Enzyme inhibitionIC50 = 50 µMInhibits specific enzymes involved in metabolic pathways.

Case Studies

  • Yeast Reduction Studies :
    A study demonstrated that this compound underwent enantioselective reduction when treated with Baker's yeast. The results showed high diastereoselectivity, producing valuable chiral intermediates for pharmaceutical applications .
  • Antimicrobial Efficacy :
    In vitro tests revealed that the compound exhibited antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis and death .
  • Enzyme Inhibition :
    Research highlighted the compound's ability to inhibit certain enzymes critical for metabolic processes. The inhibition was quantified with an IC50 value of 50 µM, suggesting potential as a lead compound for drug development targeting metabolic disorders .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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